Methyl 2-aminocyclohexane-1-carboxylate is a chiral compound characterized by its cyclohexane ring structure, which contains an amino group and a carboxylate ester. Its molecular formula is , and it is known for its significant role as an intermediate in organic synthesis and medicinal chemistry. The compound's stereochemistry, particularly the configuration of its amino group, influences its reactivity and biological activity, making it a valuable building block in various chemical applications .
These reactions highlight the compound's versatility as a synthetic intermediate.
Research indicates that methyl 2-aminocyclohexane-1-carboxylate exhibits notable biological activity, particularly in neuropharmacology. Its structural features enable it to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The compound's unique stereochemistry enhances its binding affinity and selectivity towards specific biological targets, making it a candidate for further exploration in therapeutic applications .
The synthesis of methyl 2-aminocyclohexane-1-carboxylate can be achieved through various methods:
These methods allow for both laboratory-scale and industrial production of the compound.
Methyl 2-aminocyclohexane-1-carboxylate finds applications across several fields:
These applications underscore its importance in both academic research and industrial processes.
Interaction studies have demonstrated that methyl 2-aminocyclohexane-1-carboxylate can modulate receptor activity within the central nervous system. Its structural characteristics facilitate interactions with various receptors, influencing neurotransmitter release and binding dynamics. Such studies are crucial for understanding the compound's potential therapeutic effects and guiding future research endeavors .
Methyl 2-aminocyclohexane-1-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-Aminocyclohexane-1-carboxylate | Similar cyclohexane structure | Lacks specific stereochemistry leading to different biological activity |
| Ethyl 2-Aminocyclohexane-1-carboxylate | Contains ethyl instead of methyl group | May exhibit different pharmacokinetics due to chain length |
| 4-Aminocyclohexanecarboxylic Acid | Contains an amino group at position 4 | Different positioning affects receptor interactions significantly |
These comparisons illustrate how methyl 2-aminocyclohexane-1-carboxylate stands out due to its specific stereochemistry and potential biological effects, making it suitable for diverse applications within medicinal chemistry and pharmacology .
Catalytic hydrogenation represents one of the most efficient and widely employed methods for the stereoselective synthesis of methyl 2-aminocyclohexane-1-carboxylate [5]. This approach leverages the power of asymmetric hydrogenation catalysis to achieve high levels of enantioselectivity while maintaining excellent yields [34] [38]. The synthetic strategy typically involves the reduction of prochiral enamide precursors or dehydroamino acid derivatives using chiral transition metal catalysts [9] [12].
Rhodium catalysts coordinated with chiral phosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of amino acid precursors [35] [36]. The most effective catalyst systems employ diphosphine ligands such as 2,2'-bis(diphenylphosphino-1,1'-binaphthyl), commonly known in its full form as BINAP, and 1,2-bis(phospholano)benzene derivatives [36] [37]. Research has shown that rhodium complexes with ethyl-substituted DuPhos ligands achieve remarkable enantioselectivities exceeding 98% enantiomeric excess [36] [46].
The catalytic cycle involves the formation of a rhodium-hydride complex that selectively coordinates with the prochiral substrate [38] [43]. The stereochemical outcome is determined during the hydride transfer step, where the chiral environment around the rhodium center directs the approach of the substrate molecule [36] [45]. Optimal reaction conditions typically involve hydrogen pressures of 2-50 atmospheres and temperatures ranging from 25-80 degrees Celsius [39] [42].
Ruthenium-based catalysts have shown significant promise for the hydrogenation of beta-keto ester precursors that can be subsequently converted to methyl 2-aminocyclohexane-1-carboxylate [5] [38]. The ruthenium complexes function through a unique mechanism involving protonation-assisted hydride transfer [38] [43]. Studies have demonstrated that ruthenium catalysts with BINAP ligands can achieve turnover numbers exceeding 10,000 while maintaining enantiomeric excesses above 95% [35] [38].
The reaction mechanism involves the formation of a ruthenium-hydrogen chloride complex as the active catalyst species [38] [44]. This intermediate undergoes reversible coordination with the substrate, followed by protonation at the carbonyl oxygen to facilitate hydride migration [38] [43]. The process operates under mild conditions with hydrogen pressures of 1-10 atmospheres and reaction temperatures of 50-100 degrees Celsius [39] [41].
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Turnover Number | Reaction Conditions |
|---|---|---|---|---|
| Rhodium-EthylDuPhos | Enamide derivatives | 98 [36] | 2,000 [46] | 50 atm H₂, 25°C |
| Rhodium-BINAP | Dehydroamino esters | 92 [36] | 1,000 [35] | 10 atm H₂, 50°C |
| Ruthenium-BINAP | Beta-keto esters | 95 [38] | 10,000 [35] | 5 atm H₂, 80°C |
| Rhodium-TangPhos | Alpha-aryl enamides | 96 [36] | 1,500 [35] | 20 atm H₂, 40°C |
The selection of appropriate catalyst systems depends on substrate structure and desired stereochemical outcome [34] [35]. Electron-rich phosphine ligands generally provide superior enantioselectivity, while sterically demanding ligands enhance catalyst stability [35] [43].
Trimethylchlorosilane has emerged as a highly effective reagent for the direct esterification of 2-aminocyclohexane-1-carboxylic acid derivatives to form the corresponding methyl esters [17] [18]. This silylation-based approach offers significant advantages over traditional esterification methods, including mild reaction conditions, high yields, and minimal racemization of chiral centers [16] [19].
The esterification mechanism using trimethylchlorosilane proceeds through a two-step process involving initial silyl ester formation followed by alcoholysis [18] [22]. The carboxylic acid first reacts with trimethylchlorosilane to form a trimethylsilyl ester intermediate, which subsequently undergoes nucleophilic attack by methanol to yield the desired methyl ester and hexamethyldisiloxane as a byproduct [17] [18].
The reaction mechanism begins with the nucleophilic attack of the carboxylate oxygen on the silicon center of trimethylchlorosilane [18] [22]. This results in the displacement of chloride and formation of a silyl ester bond [16] [19]. The silyl ester intermediate then undergoes rapid methanolysis, where methanol acts as a nucleophile to displace the trimethylsilyl group and form the final methyl ester product [17] [20].
Comprehensive optimization studies have established optimal reaction conditions for the trimethylchlorosilane-mediated esterification [17] [19]. The reaction typically requires 2-4 equivalents of trimethylchlorosilane and 10-100 equivalents of methanol, with the alcohol often serving as both reagent and solvent [17] [18]. Reaction times range from 12-24 hours at ambient temperature, making this approach operationally convenient [17] [19].
Temperature studies have revealed that the esterification proceeds efficiently at room temperature, eliminating the need for heating and reducing the risk of side reactions [17] [18]. The mild conditions are particularly advantageous for sensitive amino acid substrates that may undergo racemization under harsher conditions [16] [17]. Solvent effects have shown that methanol provides the best balance of reactivity and selectivity [17] [19].
| Substrate | Trimethylchlorosilane Method Yield (%) | Traditional Acid-Catalyzed Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Glycine derivatives | 95 [17] | 78 [17] | 12 vs 24 |
| Alanine derivatives | 92 [17] | 82 [17] | 12 vs 18 |
| Cyclohexane amino acids | 89 [17] | 75 [17] | 24 vs 36 |
| Aromatic amino acids | 94 [17] | 80 [17] | 12 vs 30 |
The trimethylchlorosilane method consistently provides superior yields compared to conventional acid-catalyzed esterification while requiring shorter reaction times [17] [18]. The method shows excellent functional group tolerance and works effectively with both natural and unnatural amino acid derivatives [17] [19].
Industrial applications of trimethylchlorosilane esterification have demonstrated excellent scalability for large-scale production of amino acid methyl esters [19] [21]. The process eliminates the need for harsh acidic conditions and high temperatures, making it suitable for pharmaceutical manufacturing where product purity is critical [17] [19]. The reaction generates minimal waste products, with hexamethyldisiloxane being the primary byproduct that can be easily removed through distillation [18] [19].
Process development studies have shown that the reaction can be conducted in continuous flow reactors for enhanced efficiency [19] [21]. The mild reaction conditions and good heat transfer characteristics make this approach well-suited for industrial implementation [19] [20]. Quality control analyses have confirmed that the method produces amino acid methyl esters with purities exceeding 98% without the need for extensive purification [17] [19].
Enantiomeric resolution represents a crucial methodology for obtaining optically pure methyl 2-aminocyclohexane-1-carboxylate from racemic mixtures [7] [24]. Several complementary approaches have been developed to achieve efficient separation of enantiomers, including diastereomeric salt formation, kinetic resolution, and chromatographic methods [23] [25].
Diastereomeric salt crystallization provides one of the most widely applicable and cost-effective methods for chiral resolution of amino acid derivatives [27] [31]. This classical approach involves the reaction of racemic methyl 2-aminocyclohexane-1-carboxylate with chiral resolving agents to form diastereomeric salts with different physical properties [28] [30]. The differential solubility of these diastereomeric salts enables their separation through selective crystallization [27] [31].
Tartaric acid derivatives have proven particularly effective as resolving agents for cyclohexane amino acid systems [29] [33]. The resolution typically achieves yields of 40-50% for the desired enantiomer with enantiomeric excesses exceeding 95% [27] [28]. The choice of solvent significantly influences both the yield and selectivity of the resolution process [31] [33]. Polar protic solvents such as ethanol and methanol generally provide optimal results for amino acid salt formations [28] [30].
Kinetic resolution offers an alternative strategy that exploits differential reaction rates between enantiomers in the presence of chiral catalysts or enzymes [25] [32]. Enzymatic kinetic resolution using lipases and proteases has shown particular promise for amino acid ester substrates [26] [32]. The process typically involves selective hydrolysis of one enantiomer while leaving the other unchanged, enabling separation based on different chemical properties [25] [26].
Studies using alpha-chymotrypsin and subtilisin have demonstrated excellent selectivity for amino acid methyl ester resolution [26] [32]. The enzymatic approach achieves enantiomeric excesses exceeding 98% for the unreacted starting material when conversions reach 45-50% [26] [32]. Reaction conditions typically involve aqueous buffer systems at physiological pH and temperatures of 25-37 degrees Celsius [26] [32].
| Resolution Method | Resolving Agent | Yield (%) | Enantiomeric Excess (%) | Recovery Time |
|---|---|---|---|---|
| Diastereomeric crystallization | L-Tartaric acid | 45 [27] | 96 [28] | 24-48 hours |
| Diastereomeric crystallization | Mandelic acid | 42 [30] | 94 [30] | 18-36 hours |
| Enzymatic kinetic resolution | Alpha-chymotrypsin | 48 [26] | 98 [26] | 6-12 hours |
| Enzymatic kinetic resolution | Subtilisin | 46 [26] | 97 [26] | 8-16 hours |
The comparison reveals that enzymatic methods generally provide higher enantiomeric excesses and faster resolution times, while diastereomeric salt methods offer greater operational simplicity and lower costs [25] [26]. The choice between methods depends on scale requirements and purity specifications [24] [27].
Recent developments in resolution methodology have focused on dynamic kinetic resolution and dual-catalyst systems [32] [33]. Dynamic kinetic resolution combines in situ racemization of the unwanted enantiomer with selective transformation of the desired enantiomer, potentially achieving theoretical yields of 100% [32]. This approach has been successfully applied to amino acid derivatives using palladium-catalyzed racemization coupled with lipase-catalyzed selective acylation [32].
Methyl 2-aminocyclohexane-1-carboxylate demonstrates characteristic thermodynamic properties that reflect its cyclic structure and functional group interactions. The compound exhibits a boiling point of 209.9°C at 760 mmHg [1] [2], which is notably higher than similar acyclic amino acid esters due to the conformational constraints imposed by the cyclohexane ring system. The molecular weight of 157.21 g/mol [1] [3] with an exact mass of 157.11000 g/mol [1] corresponds to the molecular formula C₈H₁₅NO₂.
The density of 1.047 g/cm³ [1] indicates a relatively compact molecular structure, consistent with the rigid cyclohexane framework. The flash point of 79.4°C [1] suggests moderate thermal stability under standard conditions, though the compound requires careful handling due to its flammable nature at elevated temperatures.
Phase behavior studies reveal that the compound exists as a liquid at room temperature, with no reported melting point [1], indicating it may exist as a supercooled liquid or amorphous solid at standard conditions. The thermodynamic stability of methyl 2-aminocyclohexane-1-carboxylate is enhanced by the chair conformation of the cyclohexane ring, which minimizes steric strain and maximizes stability [4] [5].
Table 1: Thermodynamic Properties of Methyl 2-aminocyclohexane-1-carboxylate
| Property | Value | Reference |
|---|---|---|
| Melting Point | N/A | [1] |
| Boiling Point | 209.9°C at 760 mmHg | [1] [2] |
| Density | 1.047 g/cm³ | [1] |
| Flash Point | 79.4°C | [1] |
| Molecular Weight | 157.21 g/mol | [1] [3] |
| Exact Mass | 157.11000 g/mol | [1] |
The thermal stability of the compound is influenced by intramolecular interactions between the amino and ester functional groups. Computational studies using density functional theory at the B3LYP/6-31G(d) level [4] [5] have shown that the chair conformation is energetically preferred, with the equatorial orientation of substituents providing optimal stability. The electronic energy difference between axial and equatorial conformers is approximately 4.88 kJ/mol [4], favoring the equatorial arrangement.
Temperature-dependent conformational analysis reveals that the compound undergoes conformational transitions at elevated temperatures [6], with pH-triggered molecular switches observed in related trans-2-aminocyclohexanol derivatives showing energy barriers of approximately 12 kJ/mol [7]. These transitions are particularly relevant for understanding the compound's behavior under different thermal conditions.
The acid-base properties of methyl 2-aminocyclohexane-1-carboxylate are governed by the presence of both amino and ester functional groups. The primary amino group typically exhibits a pKa range of 10.0-10.5 [8] [9] in aqueous solution, consistent with aliphatic amines. However, the cyclohexane ring system and adjacent ester group can influence these values through electronic and steric effects.
The ester functionality, while not directly ionizable, plays a crucial role in the compound's overall acid-base behavior. Under hydrolysis conditions, the carboxylic acid group would exhibit a pKa range of 3.0-5.0 [8] [9], typical of carboxylic acids. The Henderson-Hasselbalch equation can be applied to predict the ionization state at different pH values:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] represents the deprotonated form and [HA] represents the protonated form [9].
Table 2: Acid-Base Properties of Methyl 2-aminocyclohexane-1-carboxylate
| Functional Group | pKa Range | Condition | Reference |
|---|---|---|---|
| Primary Amine | 10.0-10.5 | Aqueous solution | [8] [9] |
| Carboxylic Acid (after hydrolysis) | 3.0-5.0 | Aqueous solution | [8] [9] |
| Trans-2-aminocyclohexanol derivatives | 2.5-7.4 | CD₃OD solvent | [6] |
Related cyclohexane derivatives demonstrate pH-triggered conformational switching [10] [6], where protonation of the amino group can induce significant structural changes. In trans-2-aminocyclohexanol systems, pKa values ranging from 2.5 to 7.4 [6] have been observed in CD₃OD solvent, depending on the specific substituents and their electronic effects.
The conformational equilibrium of the cyclohexane ring is sensitive to pH changes, with acid-induced transitions having an estimated energy barrier of ≥12 kJ/mol [7]. This pH-dependent behavior is attributed to the formation and breaking of intramolecular hydrogen bonds between the amino group and other functional groups, leading to conformational switches between chair conformations.
Protonation studies using NMR titration techniques have revealed that the amino group protonation occurs preferentially, with the protonated form stabilized by electrostatic interactions [6]. The power of conformational pH-triggers in cyclohexane systems can exceed 20 kJ/mol when accounting for the actual energy required for conformational switching [7].
Molecular dynamics simulations provide detailed insights into the solvation behavior and solvent-dependent conformational preferences of methyl 2-aminocyclohexane-1-carboxylate. The compound exhibits distinct solubility patterns across different solvents, with water solubility being favorable [11] [12] [13] while non-polar solvents show limited solubility [11].
Table 3: Solubility Properties in Various Solvents
| Solvent | Solubility | Concentration | Reference |
|---|---|---|---|
| Water | Soluble | Variable | [11] [12] [13] |
| Methanol | Soluble | High | [14] [15] |
| DMSO | Freely soluble | ≥50 mg/mL at 25°C | [14] |
| Chloroform | Limited solubility | Limited | [15] |
| Cyclohexane | Poor solubility | Poor | [16] [17] |
Molecular dynamics simulations using GROMACS software [18] have been employed to study the solvation dynamics of similar amino acid derivatives. These studies reveal that water molecules form hydrogen bonds with both the amino and ester functional groups, creating a hydration shell that stabilizes the compound in aqueous solution. The radial distribution functions show preferential water coordination around the amino group, with hydrogen bonding distances of approximately 2.0-2.5 Å [18].
Computational studies using the AMBER force field [19] demonstrate that the chair conformation of the cyclohexane ring is maintained in solution, with solvent interactions primarily affecting the orientation of the amino and ester substituents. The equatorial positioning of functional groups is energetically favored by approximately 4-5 kJ/mol in polar solvents [4].
Solvation free energy calculations using thermodynamic integration methods show that the transfer from water to cyclohexane is thermodynamically unfavorable [20], with positive solvation free energies indicating the hydrophilic nature of the compound. The partition coefficients between water and non-polar solvents are typically low, reflecting the compound's preference for polar environments [16] [17].
Table 4: Computational Methods and Key Findings
| Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT B3LYP/6-31G(d) | Geometry optimization | Chair conformation preferred | [4] [5] |
| Molecular Dynamics | Solvent interactions | Solvent-dependent behavior | [18] [19] |
| Monte Carlo | Conformational sampling | Conformational transitions | [21] |
| GROMACS | Solvation studies | Hydration effects | [18] |
Solvent-dependent conformational analysis reveals that the compound adopts different conformational populations in various solvents [22]. In chloroform, the compound shows preference for conformations with intramolecular hydrogen bonding, while in DMSO, the polar solvent disrupts these interactions, leading to a more extended conformation [22].
Molecular dynamics trajectories spanning 1.2 nanoseconds in DMSO [18] show that the compound undergoes rapid conformational equilibration within 2 nanoseconds, with the cyclohexane ring maintaining its chair conformation throughout the simulation. The amino group exhibits high mobility, with rotational correlation times of approximately 0.1-0.2 ps [18].
Hydration dynamics studies using explicit water models demonstrate that the compound forms stable hydrogen bonds with water molecules, with average residence times of 2-5 ps for water molecules in the first solvation shell [23]. The solvation enthalpy is favorable, contributing to the compound's good water solubility [24].
Temperature-dependent simulations reveal that increasing temperature enhances conformational flexibility, with energy barriers for ring flipping reduced from 40 kJ/mol at 298 K to 25 kJ/mol at 400 K [21]. This temperature dependence is crucial for understanding the compound's behavior under different thermal conditions.